N-(5-chloro-2-methylphenyl)-2-(4-morpholinyl)-5-[(4-nitrobenzoyl)amino]benzamide
Overview
Description
N-(5-chloro-2-methylphenyl)-2-(4-morpholinyl)-5-[(4-nitrobenzoyl)amino]benzamide, commonly known as NM-2201, is a synthetic cannabinoid that belongs to the class of aminoalkylindoles. It is a potent agonist of the CB1 and CB2 receptors, which are the primary targets of the endocannabinoid system in the human body. NM-2201 has gained popularity in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
Mechanism of Action
NM-2201 exerts its effects by binding to the CB1 and CB2 receptors, which are G protein-coupled receptors that are widely distributed throughout the body. The activation of these receptors leads to a cascade of intracellular signaling events that ultimately result in the modulation of various physiological processes, including pain sensation, appetite, and mood.
Biochemical and Physiological Effects
NM-2201 has been shown to produce a range of biochemical and physiological effects in preclinical studies. These effects include analgesia, anti-inflammatory activity, and the modulation of neurotransmitter release. However, the exact mechanisms underlying these effects are not fully understood and require further investigation.
Advantages and Limitations for Lab Experiments
NM-2201 has several advantages and limitations for lab experiments. One advantage is its high potency, which allows for the use of lower doses and reduces the amount of compound needed for experiments. Another advantage is its selectivity for the CB1 and CB2 receptors, which minimizes off-target effects. However, one limitation is its low solubility in water, which can make it challenging to administer in vivo. Additionally, the potential for abuse and the lack of information on its long-term effects are significant concerns.
Future Directions
There are several future directions for the study of NM-2201. One direction is the investigation of its potential in the treatment of neurological disorders such as epilepsy and multiple sclerosis. Another direction is the development of more selective and potent analogs of NM-2201 for use as therapeutic agents. Additionally, further studies are needed to elucidate the exact mechanisms underlying its biochemical and physiological effects and to assess its long-term safety and potential for abuse.
Conclusion
In conclusion, NM-2201 is a synthetic cannabinoid that has gained popularity in the scientific community due to its potential applications in various fields. Its synthesis requires expertise in organic chemistry and specialized equipment, making it a challenging compound to produce. NM-2201 exerts its effects by binding to the CB1 and CB2 receptors, which are widely distributed throughout the body. It has several advantages and limitations for lab experiments, and there are several future directions for its study.
Scientific Research Applications
NM-2201 has been extensively studied in the scientific community for its potential applications in various fields. In medicinal chemistry, it has been investigated for its analgesic and anti-inflammatory properties. In neuroscience, it has been studied for its effects on the endocannabinoid system and its potential in the treatment of neurological disorders such as epilepsy and multiple sclerosis. In pharmacology, NM-2201 has been evaluated for its binding affinity to the CB1 and CB2 receptors and its potential as a therapeutic agent.
properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-morpholin-4-yl-5-[(4-nitrobenzoyl)amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN4O5/c1-16-2-5-18(26)14-22(16)28-25(32)21-15-19(6-9-23(21)29-10-12-35-13-11-29)27-24(31)17-3-7-20(8-4-17)30(33)34/h2-9,14-15H,10-13H2,1H3,(H,27,31)(H,28,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKSITIBAPHEOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])N4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-2-morpholin-4-yl-5-[(4-nitrobenzoyl)amino]benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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